molecular formula C22H25NO6 B2952546 1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone CAS No. 376375-35-8

1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

Cat. No.: B2952546
CAS No.: 376375-35-8
M. Wt: 399.443
InChI Key: PBOWCKIYHDYGKX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.443. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Researchers have focused on synthesizing derivatives of tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline and related compounds due to their complex structure and potential biological activities. For instance, Bremner and Winzenberg (1984) reported on the photosolvolysis of bridgehead quaternary ammonium salts to synthesize some 2,5-Benzoxazonine derivatives and attempted the synthesis of the 1,2,4,5,6,7-Hexahydro-3,5-benzoxazonine system, exploring the effects of various substituents and conditions on the yields of these reactions (Bremner & Winzenberg, 1984).

Molecular Structure Analysis

The molecular structures of certain compounds, including those related to tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline derivatives, have been elucidated through techniques such as X-ray crystallography. This structural analysis provides insights into the compounds' potential interactions and reactivity. For example, the crystal and molecular structure of noscapine, a compound closely related to the query compound, was determined to facilitate understanding of its interactions and biological effects (Seetharaman & Rajan, 1995).

Bioactivity and Therapeutic Potential

Some research has focused on evaluating the bioactivity of isoquinoline derivatives. Hatano et al. (2009) investigated the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines, identifying compounds with significant selective cytotoxicity, which underscores the therapeutic potential of these molecules (Hatano et al., 2009).

Metabolic Studies

Understanding the metabolism of compounds related to "1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone" is crucial for their development as therapeutic agents. For instance, Paek et al. (2006) explored the in vitro and in vivo metabolic pathways of HM-30181, a new P-glycoprotein inhibitor, in rats, identifying several metabolites and their formation mechanisms (Paek et al., 2006).

Fluorescence Properties and Applications

The unique structural features of some derivatives enable specific fluorescence properties, which can be utilized in analytical and diagnostic applications. Sayapin et al. (2015) prepared a series of derivatives of 2-hetaryl-1,3-tropolone and studied their fluorescence properties, revealing potential applications in the design of fluorescent probes and materials (Sayapin et al., 2015).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-23-8-7-13-9-19-21(29-12-28-19)22(27-4)20(13)16(23)11-17(24)15-10-14(25-2)5-6-18(15)26-3/h5-6,9-10,16H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOWCKIYHDYGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=C(C=CC(=C4)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.